Cyclopentolate hydrochloride

概要

説明

Cyclopentolate hydrochloride is a synthetic anticholinergic compound primarily used in ophthalmology. It is known for its ability to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle), which are essential for diagnostic procedures such as refraction tests and retinal examinations . The compound is a white crystalline powder that is highly soluble in water .

準備方法

Synthetic Routes and Reaction Conditions: Cyclopentolate hydrochloride is synthesized starting from phenylacetic acid. The process involves several key steps:

Formation of Intermediate: Phenylacetic acid reacts with cyclopentanone to form 2-(1-hydroxycyclopentyl)phenylacetic acid.

Purification: The product is purified through crystallization and filtration to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for safety, efficiency, and cost-effectiveness, ensuring high yield and purity .

化学反応の分析

Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Phenylacetic acid + Cyclopentanone | Aprotic solvent (e.g., acetonitrile), organic base (e.g., potassium tert-butoxide), -60°C to 20°C, 1–10 hours | 2-(1-Hydroxycyclopentyl)phenylacetic acid (Intermediate 3) |

| 2 | Intermediate 3 + Dimethylaminochloroethane | Acid-binding agent (e.g., triethylamine), 0–60°C, 1–10 hours | α-(1-Hydroxycyclopentyl)phenylacetic acid 2-(dimethylamino)ethyl ester (Intermediate 4) |

| 3 | Intermediate 4 + Hydrochloric acid | Non-polar solvent (e.g., dichloromethane), alcohol (e.g., ethanol), room temperature | Cyclopentolate hydrochloride (C₁₇H₂₆ClNO₃) |

Key Observations

-

Step 1 : The nucleophilic addition of phenylacetic acid to cyclopentanone is catalyzed by a strong base, forming the hydroxycyclopentyl intermediate. Yield: ~62% ( ).

-

Step 2 : Esterification with dimethylaminochloroethane proceeds via nucleophilic acyl substitution, requiring stoichiometric acid-binding agents to neutralize HCl byproducts.

-

Step 3 : Salt formation with HCl in ethanol ensures high purity (>94% HPLC) ( ).

Structural and Physicochemical Data

This compound’s molecular formula is C₁₇H₂₅NO₃·HCl , with a molecular weight of 327.85 g/mol ( ). The compound’s ester linkage and tertiary amine group are critical for its reactivity:

-

Hydrolysis : Under alkaline conditions, the ester bond may hydrolyze to yield 2-(dimethylamino)ethanol and the corresponding carboxylic acid.

-

Salt Stability : The hydrochloride salt is stable in acidic buffers (pH 3.0–5.5) but may degrade in strongly alkaline environments ( ).

Reaction Mechanisms

-

Esterification : The base deprotonates phenylacetic acid, enabling nucleophilic attack on cyclopentanone.

-

Salt Formation : The tertiary amine in dimethylaminoethyl ester reacts stoichiometrically with HCl to form the ionic hydrochloride salt.

Analytical Characterization

科学的研究の応用

Cycloplegia and Mydriasis Induction

Cyclopentolate is widely recognized for its role as a cycloplegic agent , inducing paralysis of the ciliary muscle, which facilitates accurate refractive assessments. It is commonly used in pediatric ophthalmology to achieve mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) during eye examinations. Typical concentrations used are 1% to 2% solutions, which are effective in achieving the desired pharmacological effects within 15-30 minutes post-administration .

Treatment of Anterior Uveitis

In cases of anterior uveitis, cyclopentolate serves as an adjunctive therapy to prevent complications such as posterior synechiae (adhesions between the iris and lens). Its anticholinergic properties help alleviate pain associated with ciliary muscle spasm, thereby improving patient comfort .

Pharmacokinetics and Ocular Effects

Research has shown that cyclopentolate reaches peak plasma concentrations approximately 30 minutes after administration, with a half-life of around 111 minutes. The mydriatic effect can last several hours, making it suitable for both diagnostic and therapeutic purposes .

Systemic Effects and Toxicity

While cyclopentolate is generally safe, there have been documented cases of systemic toxicity, especially in children. Symptoms may include central nervous system effects such as confusion, hallucinations, and seizures following overdose or inappropriate use . A notable case involved an 8-year-old girl who exhibited CNS toxicity after receiving cyclopentolate for strabismus evaluation .

Case Studies

Dosage Effects on Anterior Segment Parameters

A study assessed the impact of different concentrations (0.5% vs. 1%) of cyclopentolate on anterior segment parameters using a Pentacam device:

- Anterior Chamber Depth (ACD) : Increased significantly post-application.

- Anterior Chamber Volume (ACV) : Showed significant elevation.

- Anterior Chamber Angle (ACA) : Decreased significantly following treatment .

These findings suggest that cyclopentolate not only aids in diagnosis but also influences ocular anatomy, which is critical for surgical planning in cataract and refractive procedures.

作用機序

Cyclopentolate hydrochloride exerts its effects by blocking muscarinic receptors in the eye. These receptors are responsible for controlling the pupil size and the shape of the lens. By inhibiting these receptors, this compound induces relaxation of the sphincter of the iris and the ciliary muscles, leading to pupil dilation and paralysis of accommodation (cycloplegia) .

類似化合物との比較

生物活性

Cyclopentolate hydrochloride is a muscarinic antagonist primarily used in ophthalmology for its mydriatic and cycloplegic effects. It is commonly utilized during eye examinations to facilitate the assessment of refractive errors and to manage certain ocular conditions. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological mechanisms, clinical applications, dosage effects, and associated case studies.

Cyclopentolate acts by competitively antagonizing muscarinic acetylcholine receptors (mAChRs) in the eye, particularly affecting the sphincter muscle of the iris and ciliary muscles. This antagonism leads to:

- Mydriasis : Dilation of the pupil by relaxing the circular muscle of the iris.

- Cycloplegia : Paralysis of the ciliary muscle, preventing accommodation for near vision.

The onset of these effects typically occurs within 15 to 60 minutes post-instillation, with recovery generally within 24 hours for lighter pigmented irises and slightly longer for darker ones .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its systemic absorption and potential adverse effects. After ocular administration, cyclopentolate is absorbed through various routes, including:

- Corneal absorption

- Trans-conjunctival diffusion

- Nasolacrimal drainage

The peak plasma concentration occurs between 10 to 60 minutes following administration, with a half-life of approximately 100 minutes . Notably, post-instillation lacrimal obstruction can reduce systemic absorption by up to 60%, mitigating potential systemic side effects .

Clinical Applications

Cyclopentolate is primarily indicated for:

- Refraction assessments : It allows accurate measurement of refractive errors by inducing cycloplegia.

- Management of uveitis : It helps alleviate pain associated with ciliary muscle spasm.

- Pediatric ophthalmology : Due to its effectiveness in children, it is frequently used despite increased sensitivity to side effects.

Dosage Effects

The most common concentrations used are 0.5% and 1%. Research indicates that:

- 0.5% Cyclopentolate : Results in significant increases in anterior chamber depth (ACD) and volume (ACV) without substantial changes in intraocular pressure (IOP).

- 1% Cyclopentolate : Also increases ACD and ACV significantly but can lead to a notable rise in IOP among myopic patients .

Table 1: Effects of Cyclopentolate Concentrations on Anterior Segment Parameters

| Parameter | Pre-Administration (mean ± SD) | Post-Administration (mean ± SD) | Statistical Significance |

|---|---|---|---|

| ACD (0.5%) | 2.71 ± 0.28 mm | 2.86 ± 0.27 mm | p < 0.001 |

| ACD (1%) | 2.762 ± 0.28 mm | 2.89 ± 0.25 mm | p < 0.001 |

| ACV (0.5%) | 197.5 ± 14.20 mm³ | 201.1 ± 13.27 mm³ | p = 0.217 |

| ACV (1%) | 201.60 ± 23.52 mm³ | 209.60 ± 20.58 mm³ | p < 0.01 |

Adverse Effects

While cyclopentolate is generally safe for use, it can cause both local and systemic adverse reactions:

- Local reactions : Burning sensation, photophobia, blurred vision.

- Systemic reactions : Rare but can include hallucinations, ataxia, and central nervous system toxicity . Specific populations such as children or those with neurological disorders are at increased risk for severe reactions.

Case Studies on Toxicity and Abuse

Several case reports highlight the potential for toxicity and abuse associated with cyclopentolate:

- CNS Toxicity Case : An eight-year-old girl exhibited symptoms consistent with central nervous system toxicity after receiving cyclopentolate for refraction .

- Abuse Cases : Reports document individuals abusing cyclopentolate drops, leading to severe ocular complications and withdrawal symptoms upon cessation .

特性

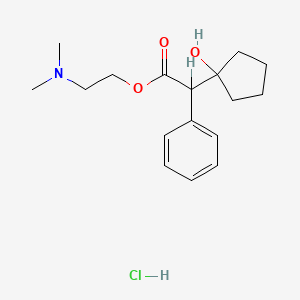

IUPAC Name |

2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKZVMUBMXGOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045390 | |

| Record name | Cyclopentolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60452-46-2, 5870-29-1, 60452-44-0 | |

| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentolate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentolate hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentolate hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentolate hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(1-hydroxycyclopentyl)-2-phenylacetoxy)ethyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736I6971TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。